
Oxepine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepine-2-carbaldehyde is an organic compound belonging to the oxepine family, which consists of a seven-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxepine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions, followed by an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran . This method yields the target compound in moderate to good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and McMurry reactions can be scaled up for larger-scale production, ensuring efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Oxepine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxepine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of septanose carbohydrates and other complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of oxepine-2-carbaldehyde and its derivatives involves interactions with various molecular targets. For instance, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Oxetanes: Four-membered ring compounds containing one oxygen atom.
Dibenzo[b,f]oxepines: Compounds with a seven-membered oxepine ring fused to benzene rings.
Oxepins: General class of compounds with a seven-membered ring containing one oxygen atom.
Uniqueness: Oxepine-2-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a wide range of chemical reactions and derivatizations. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
77022-99-2 |
|---|---|
Molekularformel |
C7H6O2 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
oxepine-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c8-6-7-4-2-1-3-5-9-7/h1-6H |
InChI-Schlüssel |
KRGZIZSLKUDSMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(OC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


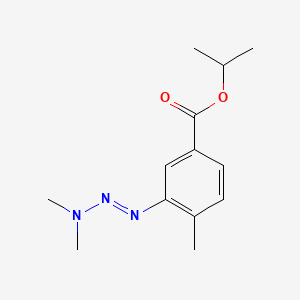
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
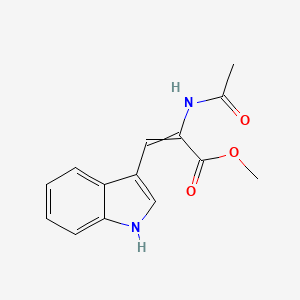
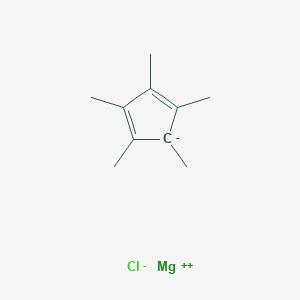
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
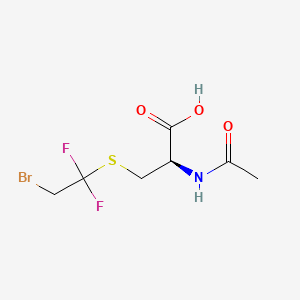
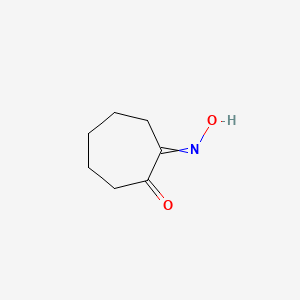
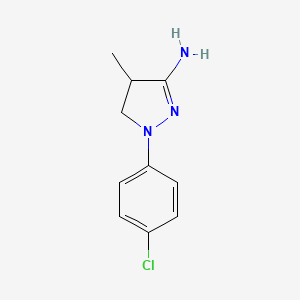

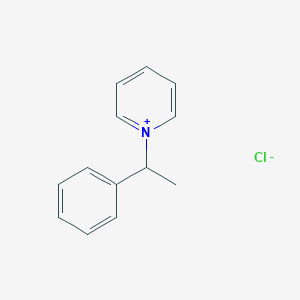
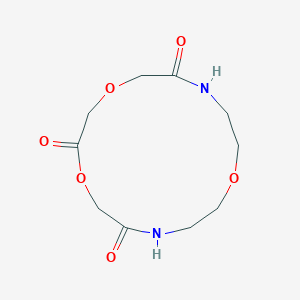
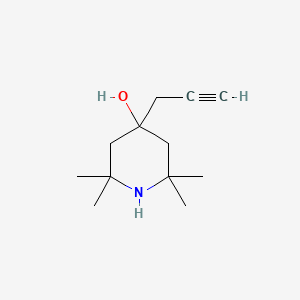
![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
